3-(1-acetylpiperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-Acetylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with a unique structure that includes a piperidine ring, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-acetylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Acetylation: The piperidine ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as an α,β-unsaturated carbonyl compound.
Final Coupling: The acetylated piperidine and the triazole ring are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Acetylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(1-Acetylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-acetylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3-methylpiperidine: A simpler analog with a similar piperidine ring structure.
Methyl 4-(1-acetylpiperidin-4-yl)-3-(trifluoromethyl)benzoate: A compound with a similar piperidine ring but different functional groups.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar piperidine or piperazine rings and potential biological activities.
Uniqueness
3-(1-Acetylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H22N4O2 |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
5-(1-acetylpiperidin-3-yl)-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C13H22N4O2/c1-9(2)17-12(14-15(4)13(17)19)11-6-5-7-16(8-11)10(3)18/h9,11H,5-8H2,1-4H3 |
InChI Key |
WCJQBPQJVSLARI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)C |
Origin of Product |
United States |
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